

# The Discovery and Chemical Synthesis of Aumolertinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Aumolertinib (formerly known as almonertinib or HS-10296) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Hansoh Pharmaceutical.[1][2] It is designed to selectively target both EGFR-sensitizing mutations (Exon 19 deletions and L858R) and the key resistance mutation, T790M, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3] Aumolertinib exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, leading to a more manageable safety profile with a lower incidence of WT-EGFR-related adverse events like rash and diarrhea compared to earlier generation TKIs.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and preclinical and clinical evaluation of Aumolertinib.

# Introduction: The Challenge of EGFR-Mutant NSCLC and Acquired Resistance

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. [5] A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR TKIs.[6] First- and second-generation TKIs, while initially effective, inevitably lead to the development of acquired resistance, with the T790M "gatekeeper" mutation in exon 20 accounting for over 50% of cases. This clinical



challenge spurred the development of third-generation TKIs designed to overcome T790M-mediated resistance.

**Aumolertinib** was rationally designed as a third-generation EGFR TKI to address this unmet need. A key innovation in its molecular structure is the introduction of a cyclopropyl group on the indole nitrogen, which enhances metabolic stability and increases its ability to penetrate the blood-brain barrier—a critical feature for treating brain metastases, a common complication in advanced NSCLC.[6][7]

#### **Mechanism of Action**

**Aumolertinib** functions as a covalent, irreversible inhibitor of the EGFR kinase. Its mechanism involves the acrylamide moiety acting as a Michael acceptor, forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR autophosphorylation and disrupts downstream pro-survival signaling cascades.[8]

### **Key Features:**

- High Potency against Mutant EGFR: **Aumolertinib** demonstrates nanomolar to subnanomolar inhibitory activity against clinically relevant EGFR mutations, including Exon 19 deletions (Del19), L858R, and the double mutant Del19/T790M or L858R/T790M.[9][10]
- Selectivity over Wild-Type EGFR: It is significantly less active against WT-EGFR, which
  translates to a lower incidence of mechanism-based toxicities such as skin rash and
  diarrhea.[2][6]
- Downstream Pathway Inhibition: By inhibiting EGFR phosphorylation, Aumolertinib
  effectively blocks the activation of key downstream signaling pathways, primarily the
  RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and
  survival.[6]





Click to download full resolution via product page

Figure 1: Aumolertinib Mechanism of Action on the EGFR Signaling Pathway.



# **Chemical Synthesis**

The detailed synthesis of **Aumolertinib** is proprietary information disclosed in patent WO2016054987A1.[11] The molecule's IUPAC name is N-[5-[[4-(1-Cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide.[12]

The core structure is a pyrimidine derivative, a common scaffold for kinase inhibitors. The synthesis of such complex molecules typically involves a multi-step process. A plausible, though generalized, synthetic strategy for this class of compounds involves:

- Synthesis of the Pyrimidine Core: Construction of the substituted pyrimidine ring, often through condensation reactions.
- Coupling Reactions: Sequential coupling of the indole and aniline moieties to the pyrimidine core. This is commonly achieved via nucleophilic aromatic substitution (SNAr) or palladiumcatalyzed cross-coupling reactions.
- Acrylamide Moiety Introduction: The final step is typically the acylation of the aniline nitrogen
  with acryloyl chloride or a related activated acrylic acid derivative to install the reactive
  "warhead" responsible for covalent bond formation.



Click to download full resolution via product page

**Figure 2:** Generalized Workflow for the Synthesis of **Aumolertinib**.

## **Preclinical Data**

**Aumolertinib** has demonstrated potent and selective activity in a range of preclinical models.

### In Vitro Kinase Inhibitory Activity

The inhibitory concentration (IC<sub>50</sub>) of **Aumolertinib** against various EGFR kinase mutants highlights its potency and selectivity.



| Kinase Target       | Aumolertinib IC50 (nM)                      | Reference(s) |
|---------------------|---------------------------------------------|--------------|
| EGFR T790M          | 0.37                                        | [9][10]      |
| EGFR Del19/T790M    | 0.21                                        | [9][10]      |
| EGFR L858R/T790M    | 0.29                                        | [9][10]      |
| EGFR L861Q          | 0.84 - 10x more potent than other mutations | [1][6]       |
| EGFR D761Y          | Potent Inhibition                           | [6]          |
| EGFR L747S          | Potent Inhibition                           | [6]          |
| EGFR WT (Wild-Type) | 3.39                                        | [9][10]      |

Table 1: In Vitro Kinase Inhibitory Activity of Aumolertinib.

# **In Vitro Cellular Activity**

**Aumolertinib** effectively inhibits the proliferation of NSCLC cell lines harboring EGFR mutations.



| Cell Line                    | EGFR Status                      | Assay Type                        | Key Finding                                                                       | Reference(s) |
|------------------------------|----------------------------------|-----------------------------------|-----------------------------------------------------------------------------------|--------------|
| Ba/F3<br>(Engineered)        | Various<br>Uncommon<br>Mutations | Cell Viability<br>(CellTiter-Glo) | Potent inhibition,<br>especially for<br>Exon 20<br>insertions (ASV,<br>NPH, etc.) | [1]          |
| A431                         | EGFR WT                          | Cell Viability<br>(CellTiter-Glo) | Lower activity vs.<br>mutant lines,<br>demonstrating<br>selectivity               | [1]          |
| PC-9                         | Exon 19 deletion                 | CCK-8, Colony<br>Formation        | Inhibition of cell proliferation and survival                                     | [12]         |
| NCI-H1975                    | L858R/T790M                      | CCK-8, Colony<br>Formation        | Inhibition of cell proliferation and survival                                     | [12]         |
| LU0387 (Patient-<br>Derived) | H773-<br>V774insNPH              | Cell Viability<br>(CellTiter-Glo) | Significant inhibition of proliferation                                           | [1]          |

Table 2: In Vitro Cellular Activity of **Aumolertinib**.

# **Clinical Efficacy and Safety**

**Aumolertinib** has been evaluated in several key clinical trials, demonstrating robust efficacy and a favorable safety profile.

# **AENEAS Phase III Trial (First-Line Treatment)**

The AENEAS trial was a randomized, double-blind, phase III study comparing **Aumolertinib** with gefitinib in treatment-naïve patients with locally advanced or metastatic EGFR-mutated NSCLC.[4][13]



| Parameter    | Aumolertinib<br>(110 mg QD) | Gefitinib (250<br>mg QD) | Hazard Ratio<br>(95% CI) | p-value  |
|--------------|-----------------------------|--------------------------|--------------------------|----------|
| Median PFS   | 19.3 months                 | 9.9 months               | 0.46 (0.36 - 0.60)       | < 0.0001 |
| ORR          | 73.8%                       | 72.1%                    | N/A                      | N/A      |
| DCR          | 93.0%                       | 96.7%                    | N/A                      | N/A      |
| Median DoR   | 18.1 months                 | 8.3 months               | N/A                      | N/A      |
| Grade ≥3 AEs | 36.4%                       | 35.8%                    | N/A                      | N/A      |

Table 3: Key Efficacy and Safety Outcomes from the AENEAS Trial.[4][13] (PFS: Progression-Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; AEs: Adverse Events).

# **APOLLO Phase I/II Trial (Second-Line Treatment)**

The APOLLO trial evaluated **Aumolertinib** in patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.[2][14]

| Parameter  | Result (T790M+ Patients)     |
|------------|------------------------------|
| ORR        | 52% (95% CI: 42-63)          |
| DCR        | 92% (95% CI: 84-96)          |
| Median PFS | 11.0 months (95% CI: 9.5-NR) |

Table 4: Efficacy Outcomes from the APOLLO Trial Dose-Expansion Cohort.[14]

# Detailed Experimental Protocols In Vitro EGFR Kinase Assay (Representative Protocol)

This protocol is a representative method for determining the IC<sub>50</sub> of an inhibitor against EGFR kinase activity.



- Reagents & Materials: Recombinant human EGFR (WT or mutant), kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), ATP, substrate (e.g., Poly(Glu,Tyr) 4:1), Aumolertinib, DMSO, 384-well plates, ADP-Glo™ Kinase Assay kit (Promega).[15]
- Procedure:
  - 1. Prepare serial dilutions of **Aumolertinib** in DMSO and then dilute in kinase buffer.
  - 2. In a 384-well plate, add 1  $\mu$ L of the inhibitor dilution (or DMSO for control).
  - 3. Add 2 µL of EGFR enzyme solution (pre-diluted in kinase buffer) to each well.
  - 4. Add 2  $\mu$ L of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific EGFR mutant.
  - 5. Incubate the plate at room temperature for 60 minutes.
  - 6. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent (to deplete unused ATP) followed by Kinase Detection Reagent (to convert ADP to ATP and generate a luminescent signal).
  - 7. Read luminescence on a plate reader.
  - 8. Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.

## Cellular Proliferation Assay (Ba/F3 Engineered Cells)

This protocol describes the use of IL-3 dependent Ba/F3 cells engineered to express mutant EGFR, rendering them IL-3 independent.[10][16][17]

- Cell Culture: Culture Ba/F3 cells stably expressing the EGFR mutant of interest in RPMI-1640 medium supplemented with 10% FBS, without IL-3. Culture A431 (EGFR WT) cells in DMEM with 10% FBS.
- Procedure:



- 1. Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90  $\mu$ L of culture medium.[18]
- 2. Incubate overnight to allow cells to acclimate.
- Prepare serial dilutions of **Aumolertinib** in culture medium. Add 10 μL of the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control (100% viability) and a potent non-specific inhibitor like staurosporine as a positive control (0% viability).[16]
- 4. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][16]
- 5. Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature.
- 6. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).
- 7. Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
- 8. Measure luminescence using a microplate reader.
- 9. Calculate percent viability relative to DMSO controls and determine IC<sub>50</sub> values using a suitable software package.

### In Vivo Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for evaluating the in vivo efficacy of **Aumolertinib**. [1][19]

- Animals and Tumor Implantation:
  - 1. Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
  - 2. Obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR mutation (e.g., H773-V774insNPH) under an approved human research protocol.[1]



3. Surgically implant a small fragment (e.g., 2-3 mm<sup>3</sup>) of the tumor subcutaneously into the flank of an anesthetized mouse.

#### Treatment:

- 1. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Prepare Aumolertinib in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- 3. Administer **Aumolertinib** orally once daily at the desired dose (e.g., 40 mg/kg). The control group receives the vehicle only.[1]
- Monitoring and Endpoint:
  - 1. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.
  - 2. Monitor animal body weight and overall health as indicators of toxicity.
  - 3. At the end of the study (e.g., after 26 days or when tumors in the control group reach a predetermined size), euthanize the mice.[1]
  - 4. Excise the tumors, weigh them, and perform downstream analyses such as immunohistochemistry for biomarkers (e.g., p-EGFR).

## Conclusion

**Aumolertinib** is a highly effective third-generation EGFR-TKI that represents a significant advancement in the treatment of EGFR-mutant NSCLC. Its rational design provides potent activity against both sensitizing and T790M resistance mutations while maintaining a favorable selectivity profile over wild-type EGFR. Robust preclinical and clinical data have established its efficacy and safety, particularly in the first-line setting where it significantly extends progression-free survival compared to earlier TKIs. With its demonstrated activity against brain metastases, **Aumolertinib** is a critical therapeutic option for a challenging patient population. Ongoing



research continues to explore its potential in combination therapies and against a broader range of uncommon EGFR mutations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAF3 Cell Proliferation Assay\_BaF3 Assays\_Ba/F3 Cell Line BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. researchgate.net [researchgate.net]
- 5. Specifying the choice of EGFR-TKI based on brain metastatic status for advanced NSCLC with EGFR p.L861Q mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide | Benchchem [benchchem.com]
- 8. N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide,1421373-98-9, CasNo.1421373-98-9 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 9. Ba/F3 transformation assays PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Experimental study of EGFR-TKI aumolertinib combined with ionizing radiation in EGFR mutated NSCLC brain metastases tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-Line Aumolertinib in EGFR-Mutant Advanced Non-Small Cell Lung Cancer: A
  Multicenter Real-World Retrospective Study with a Four-Year Follow-Up PMC
  [pmc.ncbi.nlm.nih.gov]



- 13. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Chemical Synthesis of Aumolertinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607974#discovery-and-chemical-synthesis-of-aumolertinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





